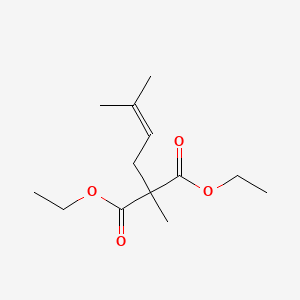
Diethyl methyl(3-methylbut-2-en-1-yl)propanedioate
Cat. No. B8344855
Key on ui cas rn:
17063-07-9
M. Wt: 242.31 g/mol
InChI Key: HJWOVKIAELHYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04532236
Procedure details


36.1 g of sodium (cut into small pieces) is introduced into a three-necked flask equipped with reflux condenser, dropping funnel, and agitator. To this is added 800 ml of absolute ethanol dropwise so quickly that the solution keeps boiling vigorously. To the hot alcoholate solution is added dropwise 269.6 g of freshly distilled methylmalonic acid diethyl ester, the mixture is stirred for 0.5 hour at 60° C. and then--likewise in droplet form--241.7 g of dimethylallyl bromide is added thereto. After one hour of agitation with heating, the thus-precipitated sodium bromide is removed by filtering, the precipitate is washed, and the filtrate is concentrated. The residue is taken up in ether, washed neutral with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated with the use of a forced-circulation evaporator. The evaporation residue is fractionated on an oil pump. *Yield: 266 g of the title compound, bp7 97°-112° C.

[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Na].[CH2:2]([O:4][C:5](=[O:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3].[CH3:14][C:15]([CH3:19])=[CH:16]CBr.[CH2:20](O)C>>[CH2:2]([O:4][C:5](=[O:13])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH3:20])[CH2:12][CH:14]=[C:15]([CH3:19])[CH3:16])[CH3:3] |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
[Compound]
|
Name
|
alcoholate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCBr)C
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 0.5 hour at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After one hour of agitation with heating
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the thus-precipitated sodium bromide is removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate is washed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed neutral with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated with the use of a forced-circulation evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
*Yield: 266 g of the title compound, bp7 97°-112° C.
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C(CC=C(C)C)(C)C(=O)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
